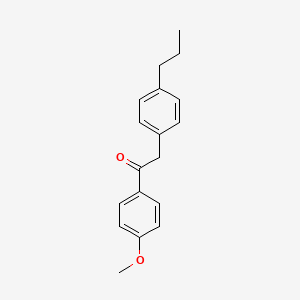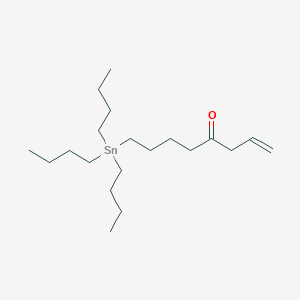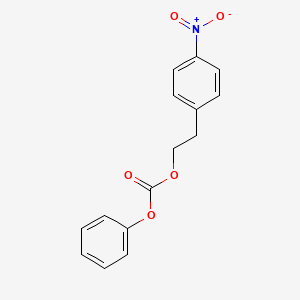
2-(4-Nitrophenyl)ethyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)ethyl phenyl carbonate is an organic compound characterized by the presence of a nitrophenyl group and a phenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl phenyl carbonate typically involves the reaction of 4-nitrophenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Nitrophenol+Phenyl chloroformate→2-(4-Nitrophenyl)ethyl phenyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)ethyl phenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phenol.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The phenyl carbonate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often require a base to deprotonate the nucleophile and facilitate the reaction.
Major Products
Hydrolysis: 4-Nitrophenol and phenol.
Reduction: 2-(4-Aminophenyl)ethyl phenyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)ethyl phenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethyl phenyl carbonate in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl phenyl carbonate
- 2,4-Dinitrophenyl phenyl carbonate
- 4-Nitrophenyl methyl carbonate
Properties
CAS No. |
875563-18-1 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl phenyl carbonate |
InChI |
InChI=1S/C15H13NO5/c17-15(21-14-4-2-1-3-5-14)20-11-10-12-6-8-13(9-7-12)16(18)19/h1-9H,10-11H2 |
InChI Key |
CWSPHPWHVXBDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


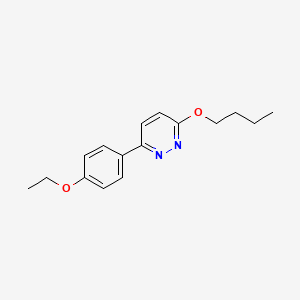
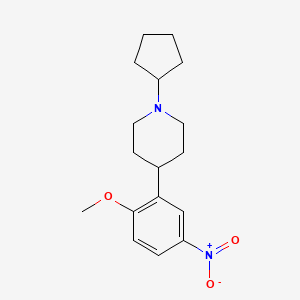
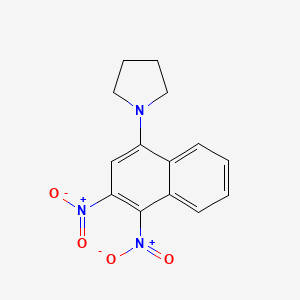
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
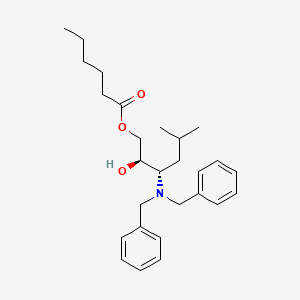
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

